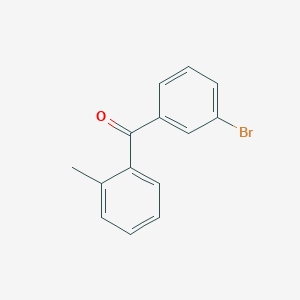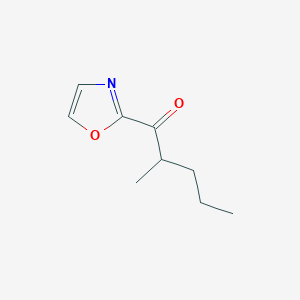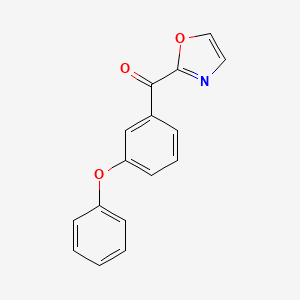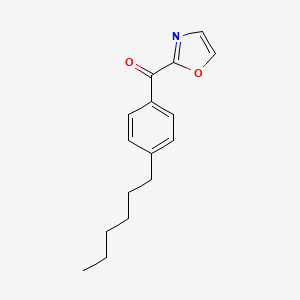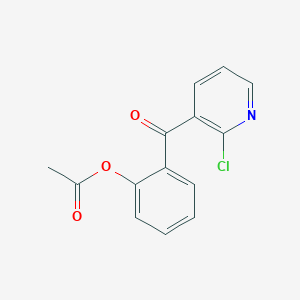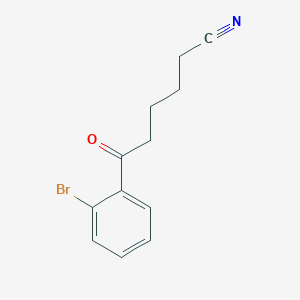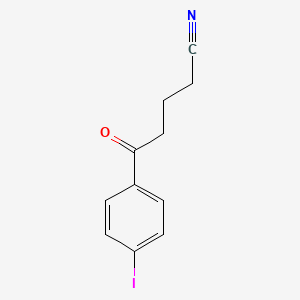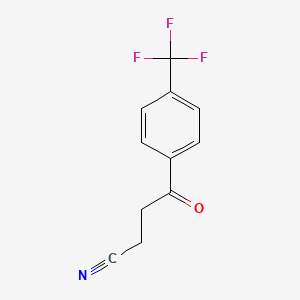
1-(4-Chloro-o-tolyl)piperazine
Overview
Description
1-(4-Chloro-o-tolyl)piperazine (4-COT) is a synthetic organic compound that has been studied for its potential applications in medicinal chemistry and drug development. It is a novel, semi-synthetic compound that has been shown to have various biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
Piperazine Derivatives in Therapeutics
Piperazine, a significant moiety in drug design, demonstrates a wide range of therapeutic applications. A variety of piperazine derivatives have been identified to possess antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory properties, and utility in imaging agents. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, suggesting piperazines as a versatile building block for drug discovery across various diseases. This versatility underscores the scaffold's broad potential and the importance of further therapeutic investigations on piperazine-based molecules (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have shown significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) analyses of piperazine-based anti-TB molecules provide insights for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents. This highlights the critical role of piperazine as a core structure in designing drugs against TB (Girase et al., 2020).
Metabolic Agents and Cytoprotection
Piperazine derivatives like Trimetazidine (TMZ), a treatment for angina pectoris, showcase the metabolic cytoprotective action without major effects on hemodynamics or myocardial oxygen consumption. This indicates the role of piperazine compounds in enhancing myocardial energetic metabolism and reducing the toxicity of oxygen, suggesting their potential in cytoprotective therapy (Cargnoni et al., 1999).
Antidepressants and CNS Agents
The presence of a piperazine substructure is a common feature in many marketed antidepressants, playing a significant role in their effectiveness. The specificity of piperazine in binding conformations of these agents indicates its substantial impact on developing novel antidepressants. This suggests the exploration of piperazine-based therapeutic agents for their potential benefits in treating depression and other central nervous system (CNS) disorders (Kumar et al., 2021).
Environmental Applications
Recent advancements have introduced a new class of nanofiltration (NF) membranes featuring a crumpled polyamide layer based on piperazine (PIP), demonstrating potential for significant improvements in membrane separation performance. These NF membranes have been applied in water softening, purification, and wastewater treatment, showcasing the versatility of piperazine derivatives beyond pharmaceuticals into environmental engineering (Shao et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that piperazine, a core structure in 1-(4-chloro-o-tolyl)piperazine, acts as a gaba receptor agonist .
Mode of Action
This compound, like other piperazine derivatives, may interact with its targets by binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Given its potential action on gaba receptors, it may influence the gabaergic neurotransmission pathway .
Result of Action
Based on its potential mode of action, it may cause changes in nerve cell membrane potential, leading to paralysis of certain organisms .
Biochemical Analysis
Biochemical Properties
1-(4-Chloro-o-tolyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and altering cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . By altering the activity of this pathway, the compound can impact cell growth and survival. Furthermore, this compound can influence the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This inhibition can result in increased levels of neurotransmitters, thereby affecting neuronal signaling and function. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of this compound have been associated with toxic effects, such as oxidative stress and cellular damage . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable response in the animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . The metabolites of this compound can further interact with other metabolic pathways, affecting the levels of key metabolites and influencing metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporter proteins on the cell membrane . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEFOSLEAQWWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207553 | |
| Record name | 1-(4-Chloro-o-tolyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58820-36-3 | |
| Record name | 1-(4-Chloro-2-methylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58820-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-o-tolyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058820363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chloro-o-tolyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chloro-o-tolyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
